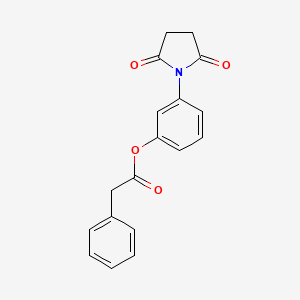
3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPA is a derivative of phenylacetate, which is a well-known anti-cancer agent. DPPA has been shown to possess promising biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Mécanisme D'action
The exact mechanism of action of 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate is not fully understood. However, it is believed that 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate also inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate has been shown to have various biochemical and physiological effects. 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibits the proliferation and migration of cancer cells, induces cell cycle arrest and apoptosis, and enhances the efficacy of chemotherapy drugs. 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate also inhibits the production of inflammatory cytokines and reactive oxygen species, protects against oxidative stress-induced cell damage, and regulates various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate in lab experiments include its potent biological activities, low toxicity, and ease of synthesis. However, the limitations of using 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate in lab experiments include its poor solubility in water, which limits its use in in vivo studies, and the lack of in-depth understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate. Firstly, more studies are needed to elucidate the exact mechanism of action of 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate. Secondly, the potential applications of 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate in the treatment of other diseases, such as neurodegenerative diseases, should be explored. Thirdly, the development of novel formulations of 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate with improved solubility and bioavailability is needed to enhance its therapeutic potential. Finally, the in vivo efficacy and safety of 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate need to be evaluated in preclinical and clinical studies.
Conclusion:
In conclusion, 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate is a promising chemical compound with potent biological activities. 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. The exact mechanism of action of 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate is not fully understood, but it is believed to modulate various signaling pathways and inhibit the activity of various enzymes. 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, more studies are needed to elucidate its mechanism of action and evaluate its in vivo efficacy and safety.
Méthodes De Synthèse
The synthesis of 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate involves the reaction of phenylacetic acid with 2,5-dioxopyrrolidine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate by the addition of phenylhydrazine. The purity of 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate has been extensively studied for its potential applications in various fields. In the field of cancer research, 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. In addition, 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate has also been studied for its anti-inflammatory and anti-oxidant properties. 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibits the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases, including arthritis, cardiovascular diseases, and neurodegenerative diseases. 3-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate has also been shown to protect against oxidative stress-induced cell damage.
Propriétés
IUPAC Name |
[3-(2,5-dioxopyrrolidin-1-yl)phenyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-16-9-10-17(21)19(16)14-7-4-8-15(12-14)23-18(22)11-13-5-2-1-3-6-13/h1-8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHHBLHFKDAUKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC=C2)OC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5748764.png)
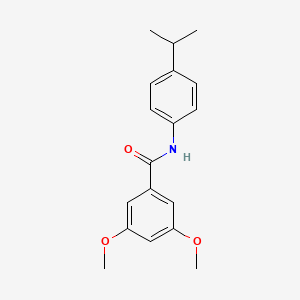
![4-ethyl-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5748782.png)
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5748787.png)
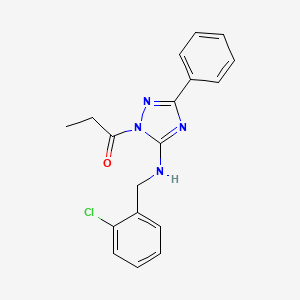
![2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5748807.png)
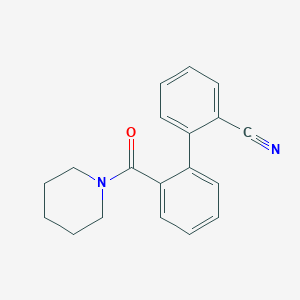
![2-{[(5-iodo-2-thienyl)methylene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5748828.png)
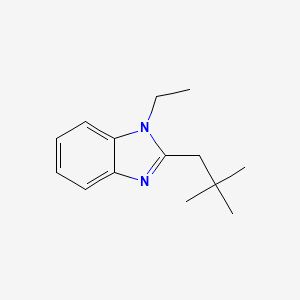
![3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5748846.png)
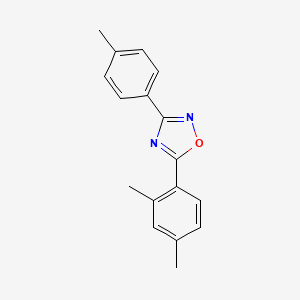
![1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5748856.png)
![2-({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5748869.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748876.png)